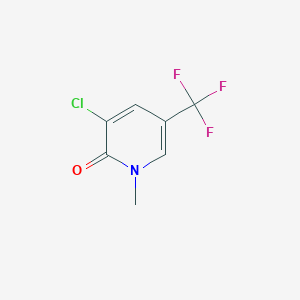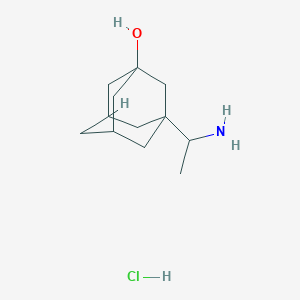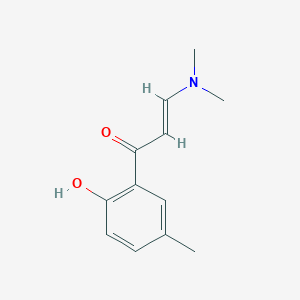
1-Benzyl-2-(trifluoromethyl)benzimidazole
Descripción general
Descripción
1-Benzyl-2-(trifluoromethyl)benzimidazole (1-Bz-2-TFMB) is an organic compound belonging to the benzimidazole family. It is an important intermediate for the synthesis of various heterocyclic compounds and has been used in the pharmaceutical and agrochemical industries. 1-Bz-2-TFMB is also used in the synthesis of many biologically active compounds, such as antifungal agents and anticancer drugs, due to its unique properties.
Aplicaciones Científicas De Investigación
Antiparasitic and Antimicrobial Activities
Derivatives of 2-(trifluoromethyl)-1H-benzimidazole have been synthesized and tested against a range of protozoan parasites such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, showing nanomolar activities. These compounds also exhibited in vitro and in vivo antiparasitic effects against the nematode Trichinella spiralis, with certain compounds demonstrating significant activity against both adult and larval stages of the parasite (Hernández‐Luis et al., 2010). Similarly, another study highlighted the antiprotozoal activity of 2-(trifluoromethyl)benzimidazole derivatives, which were found to be more active than standard treatments like Albendazole and Metronidazole against protozoa and the helminth Trichinella spiralis (Navarrete-Vázquez et al., 2001).
Anion Transport Mediation
1,3-Bis(benzimidazol-2-yl)benzene derivatives, modified with electron-withdrawing groups like trifluoromethyl, have shown significant potential in mediating anion transport. These modifications have led to an up to 789-fold increase in activity, indicating their possible application in cellular processes involving anion exchange (Peng et al., 2016).
Anticancer and Antiprotozoal Effects
Certain halogenated benzimidazoles substituted at the 2-position with trifluoromethyl groups have been synthesized and evaluated for their anticancer and antiprotozoal activities. These compounds showed remarkable activity against protozoa like Giardia intestinalis and Entamoeba histolytica, with some exhibiting significant effects against cancer cell lines, particularly those related to breast and prostate cancer (Andrzejewska et al., 2002).
Synthesis of Amino Acid Mimetics
Research has been conducted on the synthesis of 1-benzyl-4-methylimidazoles with various substituents at the 2-position, including trifluoromethyl groups. These compounds have been used to create optically active amino acid mimetics with a C-terminal imidazole, which could have applications in peptide synthesis and drug design (Zaman et al., 2005).
Corrosion Inhibition
Benzimidazole derivatives, including those with trifluoromethyl groups, have been studied for their effectiveness as corrosion inhibitors for metals such as mild steel in acidic environments. These compounds function by adsorbing onto the metal surface and forming complexes that prevent corrosion, with efficacy influenced by the number of benzimidazole segments in the molecule (Tang et al., 2013).
Direcciones Futuras
Mecanismo De Acción
Target of Action
They have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific target would depend on the exact structure and functional groups present in the benzimidazole derivative.
Mode of Action
For instance, some benzimidazole-based drugs selectively bind to and depolymerise fungal tubulin
Biochemical Pathways
Benzimidazole derivatives have been found to influence a wide range of biochemical pathways due to their diverse pharmacological activities
Result of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects . The specific effects of this compound would depend on its exact structure and functional groups.
Análisis Bioquímico
Biochemical Properties
Benzimidazole derivatives, such as 1-Benzyl-2-(trifluoromethyl)benzimidazole, have been studied for their potential as anticancer agents . The presence of electron-donating groups can increase anticancer activity, while electron-withdrawing groups can decrease it
Cellular Effects
Benzimidazole compounds have shown potential anticancer activity against various cancer cell lines, including human lung (A549), breast (MDA-MB-231), and prostate (PC3) cells
Molecular Mechanism
Benzimidazole compounds are known to interact with biopolymers in the human body due to their structural similarity to naturally occurring nucleotides
Propiedades
IUPAC Name |
1-benzyl-2-(trifluoromethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2/c16-15(17,18)14-19-12-8-4-5-9-13(12)20(14)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESKMPWSWRXZGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401215096 | |
| Record name | 1-(Phenylmethyl)-2-(trifluoromethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401215096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134275-16-4 | |
| Record name | 1-(Phenylmethyl)-2-(trifluoromethyl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134275-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Phenylmethyl)-2-(trifluoromethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401215096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3033958.png)


![2-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride](/img/structure/B3033962.png)



![4-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3033967.png)

![3-(4-Bromophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3033974.png)
![2-(3-chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B3033976.png)


